![molecular formula C22H26FN3O5S B1429908 Rosuvastatin dehydro acid CAS No. 1422954-12-8](/img/structure/B1429908.png)
Rosuvastatin dehydro acid
描述
Rosuvastatin dehydro acid is a derivative of rosuvastatin, a widely used statin medication. Statins are known for their ability to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound retains the core structure of rosuvastatin but has undergone specific chemical modifications that may alter its pharmacological properties.
作用机制
Target of Action
Rosuvastatin dehydro acid primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, which is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport .
Mode of Action
This compound is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the production of mevalonic acid from HMG-CoA . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism . The inhibition of HMG-CoA reductase leads to a decrease in cholesterol synthesis, thereby reducing the overall cholesterol levels in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholesterol biosynthesis pathway . By inhibiting the HMG-CoA reductase enzyme, this compound reduces the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This leads to a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Pharmacokinetics
This compound exhibits certain pharmacokinetic properties that influence its bioavailability. Following single doses, rosuvastatin has a mean absolute oral availability of 20% , an overall mean total clearance of 28.3 L/h , and an average terminal elimination half-life of approximately 20 hours . It is primarily excreted as unchanged drug in the feces .
Result of Action
The primary result of this compound’s action is a reduction in cholesterol levels . By inhibiting HMG-CoA reductase, it reduces cholesterol synthesis in the liver, leading to lower levels of cholesterol, LDL, and VLDL in the body . This can help reduce the risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that there is considerable variation in the pharmacokinetics of rosuvastatin between races . Additionally, the systemic exposure of rosuvastatin is characterized by a large coefficient of variation . In terms of environmental risk, the use of rosuvastatin calcium is predicted to present an insignificant risk to the environment .
生化分析
Biochemical Properties
Rosuvastatin Dehydro Acid, like Rosuvastatin, is likely to interact with HMG-CoA reductase, an enzyme that plays a crucial role in the mevalonate pathway, which produces cholesterol in the body . The interaction between this compound and HMG-CoA reductase could potentially inhibit the production of cholesterol, thereby reducing the levels of cholesterol in the body .
Cellular Effects
The primary target organ of this compound is the liver . By inhibiting HMG-CoA reductase in hepatocytes, it reduces the production of cholesterol. This leads to an increase in the number of LDL receptors on the surface of liver cells, promoting the absorption and metabolism of LDL . This results in a decrease in the total number of VLDL and LDL particles, thereby reducing cholesterol levels .
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of Rosuvastatin. It inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway . This inhibition reduces the production of mevalonate, a precursor to cholesterol, thereby decreasing the synthesis of cholesterol in the liver .
Metabolic Pathways
This compound is likely involved in the same metabolic pathway as Rosuvastatin, the mevalonate pathway This pathway is responsible for the production of cholesterol and other isoprenoids
Transport and Distribution
Given its structural similarity to Rosuvastatin, it is likely that it is also selectively taken up by hepatocytes through active transport .
Subcellular Localization
Based on its structural similarity to Rosuvastatin, it is likely that it is localized in the same subcellular compartments, primarily the cytosol and endoplasmic reticulum, where HMG-CoA reductase is located .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rosuvastatin dehydro acid involves multiple steps, starting from commercially available precursors. One common method includes the esterification of a precursor compound in the presence of an acidic catalyst like inorganic acids or p-toluensulphonic acid. This reaction is typically carried out in a lower alcoholic solvent such as methanol at temperatures ranging from 0°C to the reflux temperature of the solvent . The condensation step is performed in the presence of a suitable base and an inert solvent like tetrahydrofuran, at temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
化学反应分析
Types of Reactions
Rosuvastatin dehydro acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Pharmacological Properties
- Mechanism of Action : Rosuvastatin dehydro acid inhibits HMG-CoA reductase, similar to its parent compound, leading to reduced cholesterol synthesis in the liver. This action results in increased hepatic uptake of LDL through upregulation of LDL receptors.
- Pleiotropic Effects : Beyond lipid-lowering effects, rosuvastatin exhibits anti-inflammatory and antioxidant properties. Research indicates that it may improve endothelial function and stabilize atherosclerotic plaques, contributing to cardiovascular protection.
Scientific Research Applications
-
Lipid Metabolism Studies
- This compound can be utilized to investigate lipid metabolism pathways and the mechanisms through which statins exert their effects on cholesterol levels.
- Case studies have demonstrated its role in modulating lipid profiles in animal models fed high-fat diets, showing significant reductions in hepatic steatosis and inflammation markers .
-
Hepatic Injury and Fibrosis Research
- In experimental models, this compound has been shown to ameliorate hepatic injury and fibrosis associated with conditions like non-alcoholic fatty liver disease (NAFLD). Studies indicate a reduction in inflammatory cytokines and improvement in liver histology .
- A notable study involved administering rosuvastatin to rats on a high-fat diet, resulting in decreased serum alanine aminotransferase levels and reduced hepatic fibrosis markers .
- Cardiovascular Disease Prevention
- Research on Drug Interactions
Data Tables
Case Studies
- Study on Hepatic Steatosis : In a controlled experiment involving Sprague-Dawley rats, administration of this compound led to notable improvements in liver histopathology associated with steatohepatitis. The treatment resulted in decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6, indicating an anti-inflammatory effect .
- Cardiovascular Risk Assessment : A clinical trial assessed the impact of rosuvastatin on patients with elevated cardiovascular risk factors but no prior history of cardiovascular events. Results indicated significant reductions in LDL levels and improved HDL levels, suggesting its effectiveness as a preventive measure against heart disease .
相似化合物的比较
Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Fluvastatin
- Lovastatin
Uniqueness
Rosuvastatin dehydro acid is unique due to its specific chemical modifications, which may enhance its pharmacological properties compared to other statins. It has a higher affinity for the active site of HMG-CoA reductase and exhibits greater hepatoselectivity, making it more effective in reducing LDL cholesterol levels .
属性
CAS 编号 |
1422954-12-8 |
---|---|
分子式 |
C22H26FN3O5S |
分子量 |
463.5 g/mol |
IUPAC 名称 |
(2Z,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid |
InChI |
InChI=1S/C22H26FN3O5S/c1-14(2)20-18(13-12-17(27)6-5-7-19(28)29)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)32(4,30)31/h5,7-14,17,27H,6H2,1-4H3,(H,28,29)/b7-5-,13-12+/t17-/m0/s1 |
InChI 键 |
NZWJKTHFNLHUJO-IWEPXCJDSA-N |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
手性 SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C/C=C\C(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
规范 SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。